molecular formula C11H12ClN B14011890 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]

6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]

Cat. No.: B14011890
M. Wt: 193.67 g/mol
InChI Key: IIGGCSOYJOEDTF-UHFFFAOYSA-N
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Description

6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is a unique spiro compound that features a cyclopropane ring fused to a quinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. For example, the reaction of 2-chloroquinoline with cyclopropylamine under reflux conditions can yield the desired spiro compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    Spiro[cyclopropane-1,4’-isoquinoline]: Similar structure but with an isoquinoline moiety.

    Spiro[cyclopropane-1,2’-steroids]: Contains a steroid moiety instead of quinoline.

    Spiro[cyclopropane-1,9’-fluorene]: Features a fluorene moiety.

Uniqueness: 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is unique due to the presence of the chloro substituent and the specific spiro fusion with the quinoline ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other spiro compounds .

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

6-chlorospiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]

InChI

InChI=1S/C11H12ClN/c12-8-1-2-10-9(7-8)11(3-4-11)5-6-13-10/h1-2,7,13H,3-6H2

InChI Key

IIGGCSOYJOEDTF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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